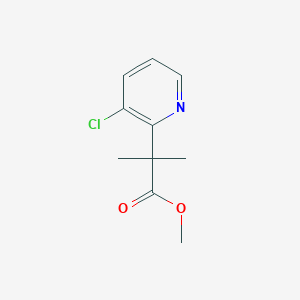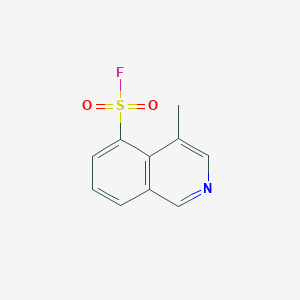
4-Methylisoquinoline-5-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylisoquinoline-5-sulfonyl fluoride is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely found in naturally occurring alkaloids.
Méthodes De Préparation
The synthesis of 4-Methylisoquinoline-5-sulfonyl fluoride can be achieved through various methods. One common approach involves the direct fluorosulfonylation of isoquinoline derivatives using fluorosulfonyl radicals. Another method involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides using mild reaction conditions and readily available reagents .
Analyse Des Réactions Chimiques
4-Methylisoquinoline-5-sulfonyl fluoride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Electrophilic and Nucleophilic Reactions: The presence of the fluorine atom can influence the reactivity of the compound in electrophilic and nucleophilic reactions.
Common reagents used in these reactions include sulfuryl fluoride gas, fluorosulfonyl radicals, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Methylisoquinoline-5-sulfonyl fluoride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Methylisoquinoline-5-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with active-site amino acid residues, such as serine, threonine, tyrosine, lysine, cysteine, and histidine . This interaction can lead to the inhibition of enzyme activity or the modification of protein function, making it a valuable tool in chemical biology and drug discovery.
Comparaison Avec Des Composés Similaires
4-Methylisoquinoline-5-sulfonyl fluoride can be compared with other fluorinated isoquinolines and sulfonyl fluorides. Similar compounds include:
Fluorinated Isoquinolines: These compounds share the isoquinoline framework with fluorine substituents and exhibit similar biological activities and physical properties.
Sulfonyl Fluorides: These compounds contain the sulfonyl fluoride group and are used in various chemical and biological applications.
The uniqueness of this compound lies in its combination of the isoquinoline framework with the sulfonyl fluoride group, which imparts distinct reactivity and biological properties.
Propriétés
Formule moléculaire |
C10H8FNO2S |
|---|---|
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
4-methylisoquinoline-5-sulfonyl fluoride |
InChI |
InChI=1S/C10H8FNO2S/c1-7-5-12-6-8-3-2-4-9(10(7)8)15(11,13)14/h2-6H,1H3 |
Clé InChI |
IWKXIMOVQCHJFL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=CC2=C1C(=CC=C2)S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


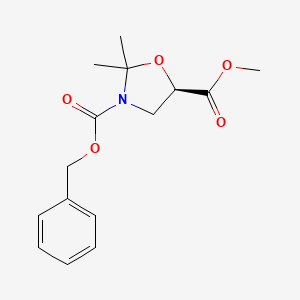
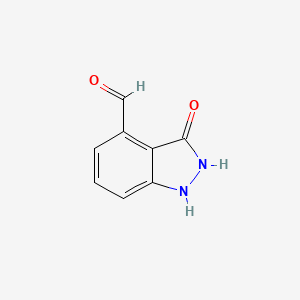
![Methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B12963517.png)
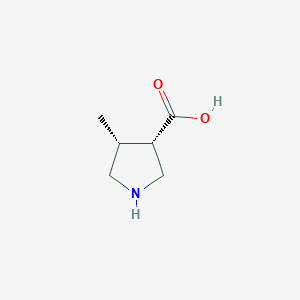
![2-(([1,1'-biphenyl]-4-ylmethyl)thio)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B12963534.png)
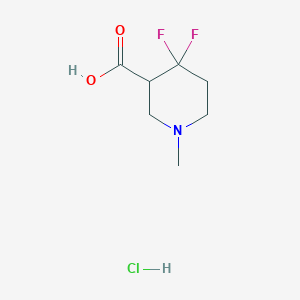
![Ethyl (R)-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate](/img/structure/B12963549.png)
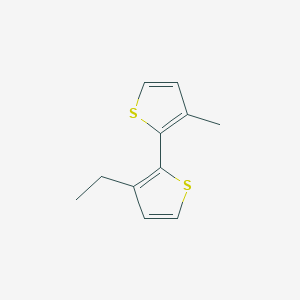
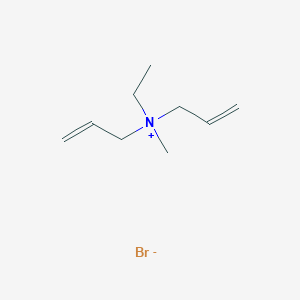

![4,7-Diphenylpyrrolo[1,2-a]quinoxaline](/img/structure/B12963577.png)
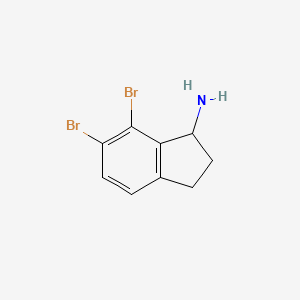
![2-Ethyl-6-iodobenzo[d]thiazole](/img/structure/B12963579.png)
